(E)-2-(2-(benzo[d][1,3]dioxol-5-yl)vinyl)-3-ethylquinazolin-4(3H)-one
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Overview
Description
2-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound featuring a quinazolinone core structure with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by its coupling with a quinazolinone precursor. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under inert atmospheres and elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
2-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Industry: The compound could be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may play a crucial role in binding to these targets, while the quinazolinone core could modulate the compound’s overall activity. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
6-[(1E)-2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyran-2-one: This compound shares the benzodioxole moiety but differs in the core structure, which is a pyranone instead of a quinazolinone.
(2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal: Another benzodioxole derivative with a different core structure and functional groups.
Uniqueness
The uniqueness of 2-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its combination of the benzodioxole and quinazolinone moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H16N2O3 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-ethylquinazolin-4-one |
InChI |
InChI=1S/C19H16N2O3/c1-2-21-18(20-15-6-4-3-5-14(15)19(21)22)10-8-13-7-9-16-17(11-13)24-12-23-16/h3-11H,2,12H2,1H3/b10-8+ |
InChI Key |
RTWYULICNPXYCV-CSKARUKUSA-N |
Isomeric SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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